Cas no 1174886-25-9 (2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid)

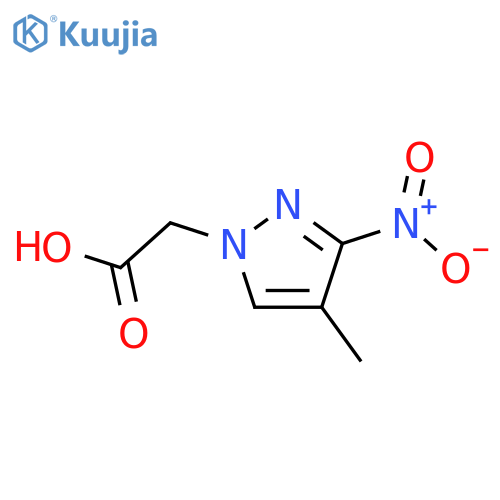

1174886-25-9 structure

商品名:2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

CAS番号:1174886-25-9

MF:C6H7N3O4

メガワット:185.137480974197

MDL:MFCD11215411

CID:3159793

PubChem ID:45602176

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- (4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

- 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

- 1174886-25-9

- AKOS005169083

- 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)aceticacid

- 2-(4-methyl-3-nitropyrazol-1-yl)acetic acid

- STK510390

- EN300-92367

- ZWB88625

- SCHEMBL16160355

- (4-METHYL-3-NITROPYRAZOL-1-YL)ACETIC ACID

-

- MDL: MFCD11215411

- インチ: InChI=1S/C6H7N3O4/c1-4-2-8(3-5(10)11)7-6(4)9(12)13/h2H,3H2,1H3,(H,10,11)

- InChIKey: QQUGXQWZUAHSFV-UHFFFAOYSA-N

- ほほえんだ: CC1=CN(CC(=O)O)N=C1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 185.04365571Da

- どういたいしつりょう: 185.04365571Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-92367-0.5g |

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid |

1174886-25-9 | 95% | 0.5g |

$391.0 | 2023-09-01 | |

| Enamine | EN300-92367-0.05g |

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid |

1174886-25-9 | 95% | 0.05g |

$97.0 | 2023-09-01 | |

| Enamine | EN300-92367-0.1g |

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid |

1174886-25-9 | 95% | 0.1g |

$144.0 | 2023-09-01 | |

| 1PlusChem | 1P00JGF2-500mg |

(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid |

1174886-25-9 | 95% | 500mg |

$546.00 | 2023-12-26 | |

| 1PlusChem | 1P00JGF2-10g |

(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid |

1174886-25-9 | 95% | 10g |

$2793.00 | 2023-12-26 | |

| A2B Chem LLC | AJ06942-500mg |

2-(4-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid |

1174886-25-9 | 95% | 500mg |

$660.00 | 2024-04-20 | |

| Enamine | EN300-92367-10.0g |

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid |

1174886-25-9 | 95% | 10.0g |

$2209.0 | 2023-02-11 | |

| Enamine | EN300-92367-5g |

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid |

1174886-25-9 | 95% | 5g |

$1488.0 | 2023-09-01 | |

| 1PlusChem | 1P00JGF2-250mg |

(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid |

1174886-25-9 | 95% | 250mg |

$308.00 | 2023-12-26 | |

| 1PlusChem | 1P00JGF2-5g |

(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid |

1174886-25-9 | 95% | 5g |

$1901.00 | 2023-12-26 |

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

1174886-25-9 (2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid) 関連製品

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量